molecular formula C6H5ClINO B11851114 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one

4-Chloro-3-iodo-1-methylpyridin-2(1H)-one

Cat. No.: B11851114
M. Wt: 269.47 g/mol
InChI Key: SSYDYZCUEHDTNX-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that contains both chlorine and iodine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of chlorine and iodine atoms to the pyridine ring through electrophilic aromatic substitution.

    Methylation: Addition of a methyl group to the nitrogen atom of the pyridine ring.

    Oxidation: Conversion of the pyridine ring to the corresponding pyridinone.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodo-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: Both chlorine and iodine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The pyridinone ring can be further oxidized or reduced under specific conditions.

    Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophiles: Sodium azide, thiols, amines.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with a thiol group would yield a thioether derivative.

Scientific Research Applications

Chemistry

In chemistry, 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its halogen atoms make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures have been investigated for their potential as pharmaceuticals. They may exhibit antimicrobial, antiviral, or anticancer properties.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and dyes, due to their unique electronic properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-iodopyridine: Lacks the methyl and oxo groups.

    3-Iodo-1-methylpyridin-2(1H)-one: Lacks the chlorine atom.

    4-Chloro-1-methylpyridin-2(1H)-one: Lacks the iodine atom.

Uniqueness

4-Chloro-3-iodo-1-methylpyridin-2(1H)-one is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and potential applications. The combination of these substituents with the pyridinone ring can result in distinct chemical and biological properties.

Properties

Molecular Formula

C6H5ClINO

Molecular Weight

269.47 g/mol

IUPAC Name

4-chloro-3-iodo-1-methylpyridin-2-one

InChI

InChI=1S/C6H5ClINO/c1-9-3-2-4(7)5(8)6(9)10/h2-3H,1H3

InChI Key

SSYDYZCUEHDTNX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C(C1=O)I)Cl

Origin of Product

United States

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